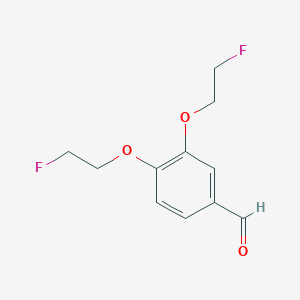
3,4-Bis(2-fluoroethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(2-fluoroethoxy)benzaldehyde, also known as BFEA, is a chemical compound that belongs to the class of aldehydes. It is a colorless liquid and is mainly used in scientific research. BFEA has been found to have several applications in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to have several applications in scientific research. It is mainly used as a reagent in the synthesis of various compounds. 3,4-Bis(2-fluoroethoxy)benzaldehyde is also used as a starting material in the synthesis of novel antitumor agents. It has been found to exhibit cytotoxic activity against various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. 3,4-Bis(2-fluoroethoxy)benzaldehyde has also been found to inhibit the activity of certain enzymes that are involved in tumor growth.
Efectos Bioquímicos Y Fisiológicos
3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in tumor growth. 3,4-Bis(2-fluoroethoxy)benzaldehyde has also been found to induce apoptosis in cancer cells. In addition, 3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to exhibit anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Bis(2-fluoroethoxy)benzaldehyde has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. 3,4-Bis(2-fluoroethoxy)benzaldehyde is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, 3,4-Bis(2-fluoroethoxy)benzaldehyde has some limitations as well. It is a toxic compound and should be handled with care. In addition, the exact mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde is not yet fully understood, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3,4-Bis(2-fluoroethoxy)benzaldehyde. One possible direction is to investigate the mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde in more detail. Another direction is to synthesize and test novel derivatives of 3,4-Bis(2-fluoroethoxy)benzaldehyde for their cytotoxic activity against cancer cells. In addition, 3,4-Bis(2-fluoroethoxy)benzaldehyde can also be tested for its potential as an anti-inflammatory agent. Further research is needed to fully understand the potential of 3,4-Bis(2-fluoroethoxy)benzaldehyde in various applications.
Conclusion:
3,4-Bis(2-fluoroethoxy)benzaldehyde is a chemical compound that has several applications in scientific research. It is mainly used as a reagent in the synthesis of various compounds and has been found to exhibit cytotoxic activity against various cancer cell lines. 3,4-Bis(2-fluoroethoxy)benzaldehyde has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 3,4-Bis(2-fluoroethoxy)benzaldehyde in various applications.
Métodos De Síntesis
The synthesis of 3,4-Bis(2-fluoroethoxy)benzaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions and the product is obtained after purification through column chromatography.
Propiedades
Número CAS |
132838-51-8 |
|---|---|
Nombre del producto |
3,4-Bis(2-fluoroethoxy)benzaldehyde |
Fórmula molecular |
C11H12F2O3 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
3,4-bis(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c12-3-5-15-10-2-1-9(8-14)7-11(10)16-6-4-13/h1-2,7-8H,3-6H2 |
Clave InChI |
FGKNUMLMZVVHKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
SMILES canónico |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
Sinónimos |
3,4-BIS(2-FLUOROETHOXY)-BENZALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



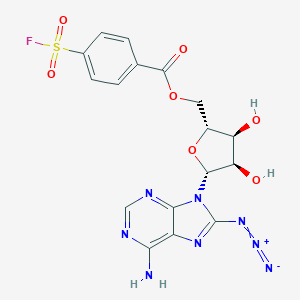
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
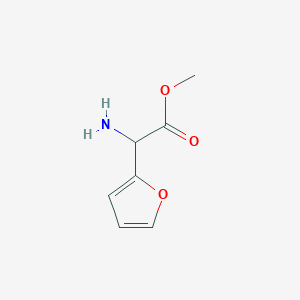
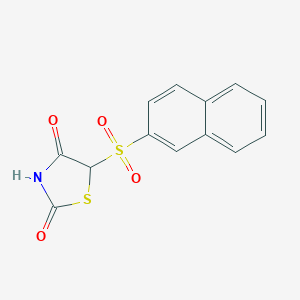
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
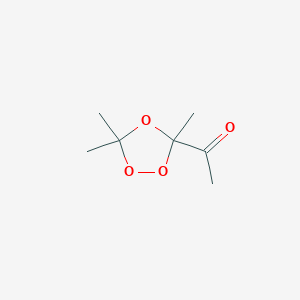
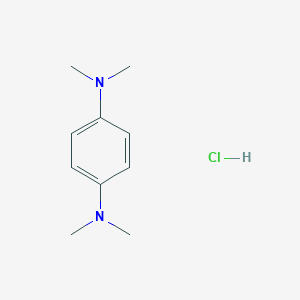
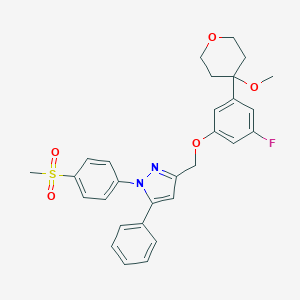
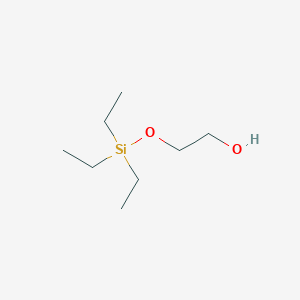
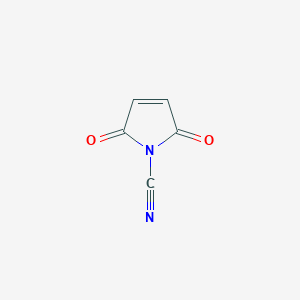
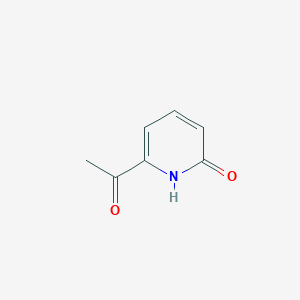
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
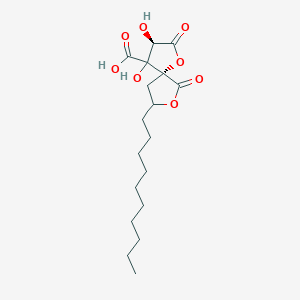
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)